CID 53713660

Description

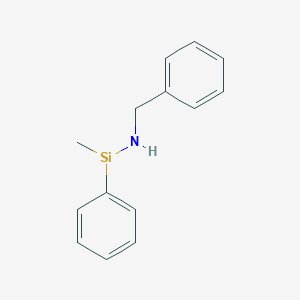

CID 53713660 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, indicating its purity and fragmentation patterns under mass spectrometric conditions. The compound’s presence in fractions derived from vacuum distillation highlights its volatility and suitability for separation techniques .

Properties

Molecular Formula |

C14H16NSi |

|---|---|

Molecular Weight |

226.37 g/mol |

InChI |

InChI=1S/C14H16NSi/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |

InChI Key |

KNGBDFQPRAFVLA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-1-methyl-1-phenylsilanamine can be synthesized via a three-component coupling reaction involving benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is facilitated by the presence of phenyl silane, which acts as a key reagent. The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product .

Industrial Production Methods

The industrial production of N-Benzyl-1-methyl-1-phenylsilanamine typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methyl-1-phenylsilanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can convert the compound into silane derivatives.

Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-1-methyl-1-phenylsilanamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-1-phenylsilanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. The pathways involved in its reactions include the formation of imine intermediates and subsequent transformations through nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53713660, we compare it with structurally or functionally analogous compounds from the evidence, focusing on physicochemical properties , analytical behavior , and biological relevance .

Structural Analogs from Oscillatoxin Derivatives ()

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs with terpenoids or polyketides. Key differences include:

- Molecular Complexity : Oscillatoxins exhibit larger molecular weights (e.g., CID 101283546: C₂₉H₄₂O₆) compared to this compound, which appears in early GC-MS fractions, implying lower molecular weight .

- Functional Groups : Oscillatoxins contain ester and ether linkages, whereas this compound’s mass spectrum () hints at simpler functional groups (e.g., alcohols or alkanes).

Functional Analogs in Substrate/Inhibitor Studies ()

Compounds like taurocholic acid (CID 6675) and betulinic acid (CID 64971) are structurally distinct but share analytical relevance in chromatography and mass spectrometry:

| Property | This compound | Taurocholic Acid (CID 6675) | Betulinic Acid (CID 64971) |

|---|---|---|---|

| Molecular Weight | Not disclosed | 515.7 g/mol | 456.7 g/mol |

| GC-MS Retention | Early elution | Late elution (polar) | Moderate elution |

| Biological Role | Undefined | Bile acid, lipid digestion | Antiviral, anticancer |

| Key Fragments | m/z 85, 129 | m/z 124 (cholic acid core) | m/z 248 (triterpene core) |

Table 1: Comparative analysis of this compound with functional analogs. Data derived from , and 13.

Methodological Comparison ()

This compound’s characterization via vacuum distillation and GC-MS aligns with methodologies used for terpenes and saponins (e.g., ginsenosides in ). However, unlike saponins requiring LC-ESI-MS for polar group analysis, this compound’s volatility simplifies its separation .

Research Findings and Limitations

- Analytical Performance : this compound’s GC-MS profile () shows sharp peaks, suggesting high purity and stability under thermal conditions. This contrasts with oscillatoxins, which often require derivatization for GC analysis .

- Biological Data Gap: No evidence links this compound to biological activity, unlike betulinic acid () or ginkgolic acid (CID 5469634), which have well-documented pharmacological roles.

- Structural Ambiguity : The absence of a published IUPAC name or crystallographic data limits deeper mechanistic comparisons .

Q & A

Q. What frameworks guide the integration of negative data in publications about this compound?

- Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) to report failed experiments in supplementary materials. Discuss methodological limitations (e.g., impurity interference) and propose alternative approaches. Normalize negative results as critical for avoiding publication bias .

Tables: Key Considerations for Experimental Design

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Hypothesis Testing | Single-variable assays (e.g., IC₅₀ determination) | Multi-omics approaches (e.g., proteomics + metabolomics) |

| Data Analysis | Descriptive statistics (mean ± SD) | Machine learning for pattern recognition |

| Reproducibility | Detailed protocols + peer validation | Inter-lab collaboration + open-data repositories |

| Ethics | Compliance with institutional guidelines | Pre-registration of studies + transparency in data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.